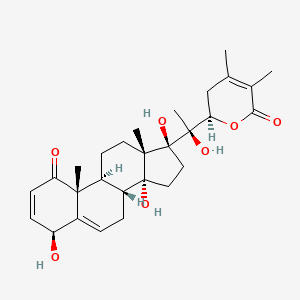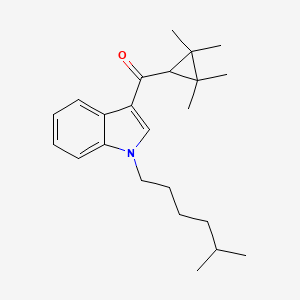
Physapruin A
Descripción general
Descripción
Physapruin A (PHA) is a potent compound derived from Physalis peruviana . It selectively generates reactive oxygen species (ROS) and induces cancer cell death . Autophagy, a cellular self-clearance pathway, can be induced by ROS and plays a dual role in cancer cell death .
Chemical Reactions Analysis
Physapruin A selectively generates reactive oxygen species (ROS) and induces cancer cell death . It’s also known to induce other oxidative stresses in cancer cells, such as mitochondrial superoxide generation and mitochondrial membrane potential depletion .Aplicaciones Científicas De Investigación
Antiproliferative and Oxidative Stress-Associated Mechanism in Oral Cancer Cells : A study found that Physapruin A enhances the antiproliferative effects of ultraviolet-C (UVC) in oral cancer cells but not in normal cells. It induces oxidative stress, apoptosis, DNA damage, and disrupts mitochondrial functions, suggesting its potential as a treatment strategy for oral cancer (Peng et al., 2022).
Induction of Cytoprotective Autophagy in Breast Cancer Cells : Physapruin A triggers reactive oxygen species (ROS) in breast cancer cells, inducing autophagy. This autophagic response plays an antioxidant and anti-apoptotic role, indicating its potential utility in breast cancer treatment (Yu et al., 2022).
Inhibits Breast Cancer Cell Proliferation and Induces Apoptosis : This compound inhibits proliferation and induces G2/M arrest in various breast cancer cells. It generates ROS, causes mitochondrial membrane potential depletion, and triggers apoptosis, presenting it as a potential natural product for breast cancer treatment (Yu et al., 2021).
Suppression of Oral Cancer Cell Proliferation via DNA Damage : Physapruin A selectively inhibits the proliferation of oral cancer cells by inducing oxidative stress and apoptosis, and suppressing DNA repair signaling. This selective action makes it a potential therapeutic agent for oral cancer (Yu et al., 2022).
Mecanismo De Acción
Physapruin A shows antiproliferative effects on cancer cells involving oxidative stress, apoptosis, and autophagy . It can induce a more significant endoplasmic reticulum expansion and aggresome formation of breast cancer cells . The mRNA and protein levels of endoplasmic reticulum stress-responsive genes (IRE1α and BIP) were upregulated by Physapruin A in breast cancer cells .
Safety and Hazards
Physapruin A has shown high cytotoxicity to two oral cancer cell lines but no cytotoxicity to two non-malignant oral cells . This selective antiproliferation of Physapruin A was associated with the selective generation of reactive oxygen species (ROS) in oral cancer cells rather than in non-malignant oral cells .
Direcciones Futuras
The potential antitumor effects of Physapruin A in combined treatments remain unclear . Future research could explore the function of oxidative stress and endoplasmic reticulum stress in modulating the proliferation and apoptosis of cancer cells treated with Physapruin A . Another potential direction could be to investigate the impact of the combined treatment of ultraviolet-C with Physapruin A on the proliferation of oral cancer cells .
Propiedades
IUPAC Name |
(2R)-2-[(1S)-1-hydroxy-1-[(4S,8R,9S,10R,13S,14R,17S)-4,14,17-trihydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O7/c1-15-14-22(35-23(31)16(15)2)26(5,32)28(34)13-12-27(33)18-6-7-19-20(29)8-9-21(30)25(19,4)17(18)10-11-24(27,28)3/h7-9,17-18,20,22,29,32-34H,6,10-14H2,1-5H3/t17-,18+,20-,22+,24-,25+,26-,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHSBASYULCSAT-INQWNKEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC=C5C4(C(=O)C=CC5O)C)C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C=C[C@@H]5O)C)C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Physapruin A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




